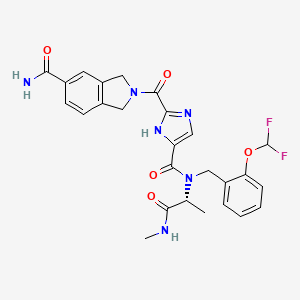
Tak1-IN-2
Descripción general
Descripción
Tak1-IN-2 is a useful research compound. Its molecular formula is C26H26F2N6O5 and its molecular weight is 540.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tak1-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tak1-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Metabolic Disorders : TAK1 is implicated in the regulation of energy and lipid homeostasis. It is considered a potential therapeutic target for conditions like obesity, diabetes, and liver steatosis (Kang et al., 2010).
Signal Transduction and Inflammatory Pathways : TAK1 is vital in ubiquitin-mediated activation in cellular signaling pathways, influencing the activation of transcription factors NF-α B and AP-1, which are crucial in immune responses and inflammation (Adhikari et al., 2007).
Cancer Therapeutics : The inhibitor 5Z-7-Oxozeaenol, acting on TAK1, has been suggested as useful in developing treatments for hematological cancers, indicating TAK1's potential role in oncology (Wu et al., 2013).
T Cell Function and Immunity : TAK1 is essential in integrating T cell receptor and cytokine signals, which are critical for the development, survival, and function of T cells (Wan et al., 2006).
Inflammatory Disorders : Silencing TAK1 can reduce inflammatory Th1 and Th17 cells, which are important in autoimmunity, as evidenced in experimental arthritis (Courties et al., 2010).
Neuroprotection : Inhibition of the TAK1 pathway offers significant neuroprotection and improvement in neurobehavioral outcomes after traumatic brain injury, highlighting TAK1's role in neurological health (Zhang et al., 2013).
Hematopoiesis and Hepatic Survival : TAK1 is crucial for the survival of hematopoietic cells and hepatocytes, indicating its importance in bone marrow and liver functioning (Tang et al., 2008).
Keratinocyte Growth and Epidermal Health : In the epidermis, TAK1 regulates keratinocyte growth, differentiation, and apoptosis, essential for skin health (Sayama et al., 2006).
Propiedades
IUPAC Name |
2-[5-[[2-(difluoromethoxy)phenyl]methyl-[(2R)-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-1H-imidazole-2-carbonyl]-1,3-dihydroisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N6O5/c1-14(23(36)30-2)34(13-17-5-3-4-6-20(17)39-26(27)28)24(37)19-10-31-22(32-19)25(38)33-11-16-8-7-15(21(29)35)9-18(16)12-33/h3-10,14,26H,11-13H2,1-2H3,(H2,29,35)(H,30,36)(H,31,32)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAYKBGEHPZBIL-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(CC1=CC=CC=C1OC(F)F)C(=O)C2=CN=C(N2)C(=O)N3CC4=C(C3)C=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)N(CC1=CC=CC=C1OC(F)F)C(=O)C2=CN=C(N2)C(=O)N3CC4=C(C3)C=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tak1-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



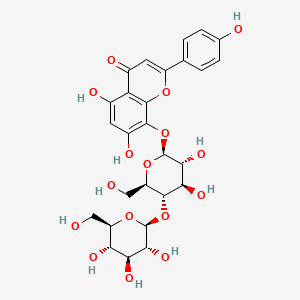
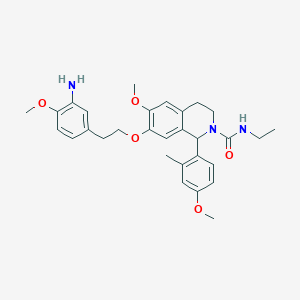
![2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B8196016.png)
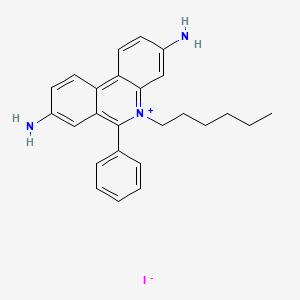
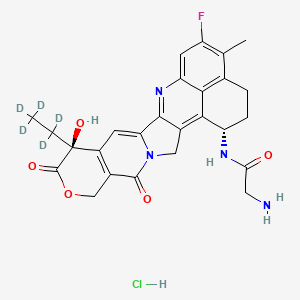
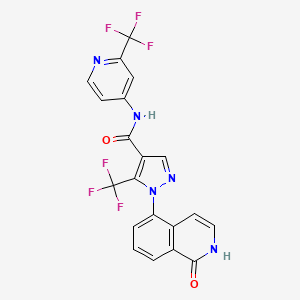
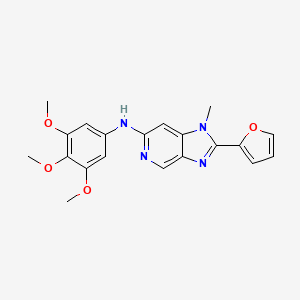

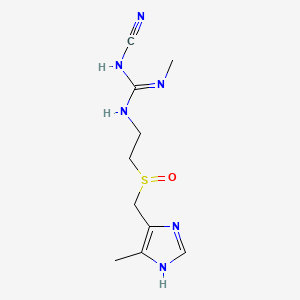
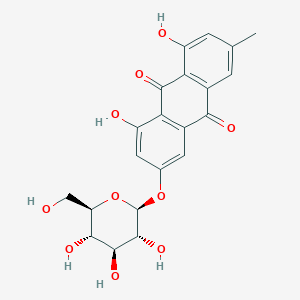
![2-Cyclopropyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196081.png)
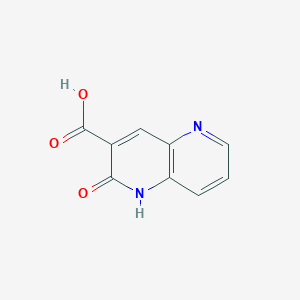
![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8196089.png)
